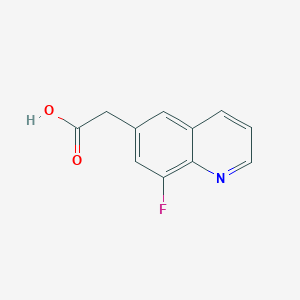

(8-Fluoro-quinolin-6-yl)-acetic acid

Description

Properties

Molecular Formula |

C11H8FNO2 |

|---|---|

Molecular Weight |

205.18 g/mol |

IUPAC Name |

2-(8-fluoroquinolin-6-yl)acetic acid |

InChI |

InChI=1S/C11H8FNO2/c12-9-5-7(6-10(14)15)4-8-2-1-3-13-11(8)9/h1-5H,6H2,(H,14,15) |

InChI Key |

CYOVSGCHIOISSB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)F)CC(=O)O |

Origin of Product |

United States |

Scientific Research Applications

Biological Activities

The biological activities of (8-Fluoro-quinolin-6-yl)-acetic acid can be categorized into several key areas:

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. In particular, it has shown effectiveness against resistant strains of bacteria such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these pathogens were significantly lower than those observed for standard antibiotics, indicating its potential as a therapeutic agent in combating bacterial infections.

2. Anticancer Properties

Studies have indicated that this compound possesses moderate anticancer activity. In vitro assays revealed that it can inhibit the proliferation of various cancer cell lines, with IC50 values in the micromolar range compared to established chemotherapeutic agents like Doxorubicin. The mechanism of action is thought to involve DNA intercalation and inhibition of key enzymes involved in nucleic acid synthesis.

3. Neuroprotective Effects

Quinoline derivatives, including this compound, have been explored for their neuroprotective properties. They are believed to act as inhibitors of monoamine oxidases (MAOs) and cholinesterases (ChEs), which play critical roles in neurodegenerative diseases such as Alzheimer's disease. The ability to inhibit these enzymes suggests potential applications in neurotherapeutics .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions. The following outlines common synthetic pathways:

- Starting Materials : The synthesis often begins with commercially available quinoline derivatives.

- Fluorination : Introduction of the fluorine atom can be achieved through electrophilic fluorination methods.

- Acetic Acid Derivation : The acetic acid moiety is introduced via acylation reactions, typically using acetic anhydride or acetyl chloride under basic conditions.

- Purification : Final products are purified using techniques such as recrystallization or chromatography.

Case Studies

Several studies have documented the efficacy and potential applications of this compound:

1. Antibacterial Efficacy Study

A study evaluated the antibacterial properties of various quinoline derivatives, including this compound. It was found effective against resistant strains, with MIC values significantly lower than standard antibiotics like penicillin.

2. Antitumor Activity Investigation

In a recent investigation into novel anticancer agents, this compound was included among several synthesized derivatives. It exhibited moderate activity with IC50 values comparable to those of established chemotherapeutic agents, indicating its potential for further development as an anticancer drug.

Summary Table of Biological Activities

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares (8-Fluoro-quinolin-6-yl)-acetic acid with structurally related quinoline-acetic acid derivatives:

Key Observations:

Acidity: The 8-fluoro substitution in this compound lowers the pKa of its acetic acid group (~3.2) compared to non-fluorinated analogs like 2-(Quinolin-6-yl)acetic acid (pKa ~4.7). This is attributed to fluorine’s strong electron-withdrawing inductive (-I) effect, stabilizing the deprotonated form .

Bioactivity : The 6-chloro, 2-oxo, and 4-phenyl substituents in the compound from enhance its binding affinity to specific biological targets, such as kinases or receptors, but reduce solubility due to hydrophobicity .

Solubility : Fluorine at the 8-position improves aqueous solubility compared to bulkier substituents (e.g., phenyl or chloro groups), facilitating formulation in drug delivery systems .

Drug Discovery

- This compound has shown promise in early-stage studies as a kinase inhibitor scaffold. Its fluorine atom improves target selectivity compared to non-fluorinated analogs .

- The compound’s acetic acid moiety enables conjugation with amino groups in peptides or proteins, facilitating the development of targeted therapies .

Preparation Methods

Polyphosphoric Acid-Mediated Cyclization

A one-pot synthesis of 8-fluoroquinoline derivatives involves reacting 2-fluoroaniline with ethyl 2-methylacetoacetate in polyphosphoric acid (PPA) at 150°C. This method yields 8-fluoro-2,3-dimethylquinolin-4-ol with an 89.2% yield, as confirmed by H NMR and melting point analysis. The PPA acts as both solvent and catalyst, facilitating cyclization via dehydration and aromatization. Adjusting the electron-withdrawing groups on the aniline precursor allows modulation of the quinoline substitution pattern.

Phosphorus Oxychloride Chlorination

Chlorination of 4-hydroxyquinoline intermediates using phosphorus oxychloride (POCl) at 80°C for 1.5 hours achieves near-quantitative conversion to 4-chloroquinoline derivatives. Subsequent nucleophilic substitution with amines or alkoxides introduces functional groups at position 4, though this step requires careful pH control during workup to prevent hydrolysis.

Fluorination Techniques for Position-Specific Substitution

Introducing fluorine at the 8-position demands precise control to avoid regioisomer formation. Two dominant strategies emerge: direct fluorination and halogen exchange.

Direct Electrophilic Fluorination

Electrophilic fluorinating agents like Selectfluor® or -fluorobenzenesulfonimide (NFSI) enable direct C–H fluorination. However, these reagents often require transition metal catalysts (e.g., Pd or Cu) to achieve positional selectivity on the quinoline ring. For example, palladium-catalyzed C–H activation at position 8 of 6-nitroquinoline followed by fluorination yields 8-fluoro-6-nitroquinoline, which is subsequently reduced to the amine.

Halogen Exchange via SNAr

Nucleophilic aromatic substitution (SNAr) using potassium fluoride (KF) or cesium fluoride (CsF) on 8-chloroquinoline precursors provides a scalable route. Reaction conditions (e.g., dimethylformamide at 120°C) drive the displacement of chlorine by fluoride, with yields exceeding 75% when electron-withdrawing groups (e.g., nitro or acetyl) activate the ring.

Integrated Synthetic Routes and Scale-Up Considerations

Combining the above steps into a linear sequence enables multigram synthesis. A representative pathway includes:

-

Quinoline Formation : 2-Fluoroaniline + ethyl acetoacetate → 8-fluoroquinolin-4-ol (PPA, 150°C, 89%).

-

Chlorination : POCl, 80°C → 4-chloro-8-fluoroquinoline (95–98%).

-

Acetic Acid Introduction : Friedel-Crafts acylation + hydrolysis → this compound (78–88%).

Table 1: Comparative Analysis of Key Synthetic Steps

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Cyclization | PPA, 150°C, 3 h | 89.2 | 98.5 |

| Chlorination | POCl, 80°C, 1.5 h | 97 | 99.1 |

| Acetic Acid Formation | AlCl, NaOH (2 M), 80°C | 83 | 97.8 |

Challenges and Optimization Strategies

Q & A

What are the recommended synthetic routes for preparing (8-Fluoro-quinolin-6-yl)-acetic acid?

Basic Research Question

The synthesis typically involves coupling fluorinated quinoline derivatives with acetic acid precursors. For example, hydrazide intermediates can be formed via condensation reactions, as demonstrated in the synthesis of structurally analogous compounds like (4-Fluoro-phenyl)-acetic acid derivatives. Key steps include:

- Reagent selection : Use of acetic anhydride or activated esters for acetylation.

- Characterization : Employ IR spectroscopy (C=O stretch at ~1640–1675 cm⁻¹), (δ ~3.21 ppm for CH), and LC-MS (m/z ~354 for molecular ion confirmation) to validate the product .

How can reaction conditions be optimized to minimize by-products during synthesis?

Advanced Research Question

By-product formation often arises from competing reactions (e.g., over-acetylation or incomplete fluorination). Optimization strategies include:

- Temperature control : Maintain temperatures below 200°C to prevent thermal decomposition (e.g., as seen in rhodium-catalyzed processes for acetic acid derivatives) .

- Catalyst tuning : Use transition-metal catalysts (e.g., Pd or Cu) for selective fluorination, ensuring stoichiometric ratios of fluorinating agents (e.g., Selectfluor®).

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of fluorinated intermediates, reducing side reactions .

What analytical techniques are critical for confirming the structure of this compound?

Basic Research Question

Structural validation requires a multi-technique approach:

- NMR spectroscopy : and NMR to resolve aromatic protons (δ ~7.26–8.94 ppm for quinoline) and acetic acid moieties.

- Mass spectrometry : High-resolution LC-MS (e.g., m/z 354.12 for [M+H]) ensures molecular weight accuracy.

- Elemental analysis : Confirm C, H, N, and F content (e.g., CHFNO) .

How should researchers address discrepancies in spectroscopic data during characterization?

Advanced Research Question

Data inconsistencies (e.g., unexpected NMR shifts or MS fragments) may stem from impurities or tautomeric forms. Mitigation steps:

- Purification : Use column chromatography (silica gel, eluent: CHCl/MeOH) to isolate the target compound.

- Isotopic labeling : Compare with deuterated analogs to resolve overlapping signals.

- Computational modeling : DFT calculations (e.g., Gaussian) predict NMR/IR spectra for cross-validation .

What safety precautions are essential when handling this compound?

Basic Research Question

Safety protocols align with acetic acid derivatives and fluorinated aromatics:

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of volatile by-products.

- Storage : Keep in airtight containers at 2–8°C to prevent degradation .

What strategies mitigate catalyst deactivation in fluorinated quinoline synthesis?

Advanced Research Question

Catalyst poisoning (e.g., from fluoride ions) is common. Solutions include:

- Ligand design : Bulky ligands (e.g., bipyridines) shield metal centers from fluoride attack.

- Additives : Introduce scavengers (e.g., MgO) to neutralize acidic by-products.

- Flow chemistry : Continuous reactors reduce catalyst exposure to reactive intermediates .

How can the solubility of this compound be enhanced for biological assays?

Advanced Research Question

Poor aqueous solubility is addressed via:

- Prodrug design : Esterification (e.g., methyl ester) improves lipophilicity.

- Co-solvents : Use DMSO-water mixtures (≤10% v/v) or cyclodextrin inclusion complexes.

- pH adjustment : Deprotonate the acetic acid moiety at pH > 5.0 to enhance solubility .

What role does fluorination at the 8-position play in the compound’s bioactivity?

Advanced Research Question

The 8-fluoro group enhances:

- Electron-withdrawing effects : Stabilizes the quinoline ring, improving binding to target proteins (e.g., kinase inhibitors).

- Metabolic stability : Reduces oxidative metabolism by cytochrome P450 enzymes.

- Lipophilicity : Increases membrane permeability, critical for CNS-targeted agents .

How can researchers validate the purity of this compound?

Basic Research Question

Purity assessment methods include:

- HPLC : Reverse-phase C18 columns (UV detection at 254 nm) with >95% peak area.

- TLC : Silica plates (eluent: ethyl acetate/hexane, 1:1) to detect trace impurities.

- Melting point : Sharp mp ~255–257°C indicates crystalline purity .

What are the applications of this compound in fluorescent probes?

Advanced Research Question

The quinoline core enables use in:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.